N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide
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Description
N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide is a useful research compound. Its molecular formula is C21H23ClN4O3S and its molecular weight is 447.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.1179395 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide, also known as SR-01000912678, F2422-0297, or SR-01000912678-1, is Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity . The inhibition of PARP-1 leads to the prevention of DNA repair in cancer cells, resulting in cell death . This makes the compound a potential therapeutic agent for the treatment of cancer .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting the activity of PARP-1 . This inhibition disrupts the repair of single-strand DNA breaks. As a result, these single-strand breaks can convert into double-strand breaks when the replication fork encounters the unrepaired DNA.
Result of Action
The result of the compound’s action is the induction of cell death in cancer cells . By inhibiting PARP-1, the compound prevents the repair of DNA damage in these cells, leading to their death .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of PARP-1 . The nature of these interactions involves the formation of hydrogen bonds, which are essential for PARP-1 inhibition activities .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been evaluated for its inhibitory activity against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7) . The compound influences cell function by inhibiting PARP-1, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was found that the formation of hydrogen bonds was essential for PARP-1 inhibition activities .
Properties
IUPAC Name |
N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c1-13(27)25-9-11-26(12-10-25)20(29)16-3-2-4-17-18(16)23-21(30-17)24-19(28)14-5-7-15(22)8-6-14/h5-8,16H,2-4,9-12H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBLFODSDCIMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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